Retention of High In Vitro Potency Against Human Leukocyte Elastase (HLE) When Replacing Proline
When the central proline residue in a Val-Pro-Val tripeptide HLE inhibitor was replaced with (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo), the resulting inhibitor retained potent activity in the low nanomolar range [1]. This demonstrates that the constrained scaffold can effectively mimic proline's spatial requirements for binding to the HLE active site, while offering the additional benefits of conformational rigidity.
| Evidence Dimension | In vitro Human Leukocyte Elastase (HLE) Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 maintained at 10-100 nM |
| Comparator Or Baseline | Reference inhibitors (presumably containing proline) |
| Quantified Difference | Potency maintained, no significant loss |
| Conditions | Val-Pro-Val tripeptide HLE inhibitor scaffold |
Why This Matters
This confirms that the compound can serve as a more rigid and metabolically stable substitute for proline without sacrificing the essential binding affinity required for potent HLE inhibition.
- [1] Portevin, B., et al. (1997). Dual inhibition of human leukocyte elastase and lipid peroxidation: In vitro and in vivo activities of azabicyclo[2.2.2]octane and perhydroindole derivatives. Journal of Medicinal Chemistry, 40(12), 1906–1918. View Source
